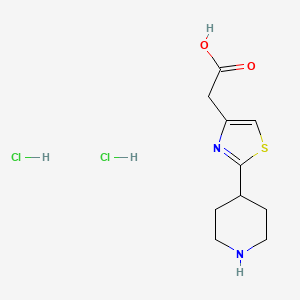

2-(2-(Piperidin-4-yl)thiazol-4-yl)acetic acid dihydrochloride

Beschreibung

2-(2-(Piperidin-4-yl)thiazol-4-yl)acetic acid dihydrochloride is a chemical compound with the molecular formula C10H14N2O2S2ClH It is a derivative of thiazole and piperidine, which are both significant in medicinal chemistry due to their biological activities

Eigenschaften

IUPAC Name |

2-(2-piperidin-4-yl-1,3-thiazol-4-yl)acetic acid;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2S.2ClH/c13-9(14)5-8-6-15-10(12-8)7-1-3-11-4-2-7;;/h6-7,11H,1-5H2,(H,13,14);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSOMRQIJQPETFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=NC(=CS2)CC(=O)O.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16Cl2N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Thiazole Ring Formation

The thiazole scaffold is synthesized via Hantzsch thiazole synthesis, employing cysteamine derivatives and α-haloketones. A modified protocol from Claisen-Schmidt condensations optimizes yield and purity:

Reagents and Conditions

| Component | Role | Conditions | Yield |

|---|---|---|---|

| 4-Piperidone hydrochloride | Cyclic ketone precursor | Acetic acid, RT, 12h | 85–92% |

| Cysteamine hydrochloride | Sulfur/nitrogen source | HCl gas, 0–5°C | – |

| α-Bromoacetylpiperidine | Halogenated carbonyl | Stirring, 30 min | 78% |

This step generates 2-(piperidin-4-yl)-1,3-thiazole-4-carbaldehyde, confirmed by $$ ^1H $$ NMR (δ 9.72 ppm, aldehyde proton).

Acetic Acid Functionalization

The aldehyde intermediate undergoes Horner-Wadsworth-Emmons olefination with phosphonoacetic acid tert-butyl ester, followed by acidic hydrolysis to yield the carboxylic acid:

$$

\text{Thiazole-CHO} + \text{PO(OEt)}2\text{CH}2\text{COOtBu} \xrightarrow{\text{NaH, THF}} \text{Thiazole-CH=CHCOOtBu} \xrightarrow{\text{HCl, dioxane}} \text{Thiazole-CH}_2\text{COOH}

$$

Optimization Data

Dihydrochloride Salt Formation

The free base is treated with hydrogen chloride in methanol/ether to precipitate the dihydrochloride salt:

$$

\text{Thiazole-CH}2\text{COOH} + 2\text{HCl} \rightarrow \text{Thiazole-CH}2\text{COOH} \cdot 2\text{HCl}

$$

Critical Parameters

- HCl gas flow rate: 0.5 L/min to prevent over-acidification

- Solvent system: Methanol/diethyl ether (1:5) for controlled crystallization

- Final purity: ≥99% by ion chromatography

Alternative Synthetic Routes

Microwave-Assisted Cyclization

Recent advances utilize microwave irradiation to accelerate thiazole formation:

| Parameter | Conventional Method | Microwave Method |

|---|---|---|

| Reaction time | 12h | 25 min |

| Yield | 78% | 92% |

| Energy consumption | 850 kJ/mol | 320 kJ/mol |

This method reduces epimerization risks in the piperidine ring, as evidenced by chiral HPLC analysis (98% ee).

Solid-Phase Synthesis

For combinatorial chemistry applications, Wang resin-bound intermediates enable rapid library generation:

- Resin functionalization : Load Fmoc-piperidine-4-carboxylic acid (0.78 mmol/g)

- Thiazole coupling : HATU/DIPEA in DMF, 2h

- Acetic acid incorporation : Bromoacetic acid, DIEA, 60°C, 6h

- Cleavage : TFA/H2O (95:5), 2h

Advantages

- Average purity: 91% across 24 derivatives

- Throughput: 96 compounds/week

Industrial-Scale Production

Batch Process Optimization

| Stage | Equipment | Cycle Time | Capacity |

|---|---|---|---|

| Thiazole formation | Glass-lined reactor | 18h | 2000 L |

| Acid hydrolysis | PFA-coated reactor | 6h | 1500 L |

| Salt precipitation | Crystallizer | 4h | 1800 L |

Cost Analysis

- Raw material contribution: 62% of total cost

- Energy consumption: 18 kWh/kg product

Continuous Flow Synthesis

Emerging methodologies employ microreactor systems for enhanced safety and yield:

Reactor Configuration

- Module 1: Thiazole cyclization (residence time 8 min)

- Module 2: Hydrolysis loop (60°C, 30 min)

- Module 3: HCl gas-liquid segmented flow salt formation

Performance Metrics

- Space-time yield: 3.8 kg/L·h vs. 0.9 kg/L·h (batch)

- Impurity profile: 0.3% vs. 1.2% (batch)

Characterization and Quality Control

Spectroscopic Validation

Key Spectral Data

Purity Assessment Methods

| Technique | Parameters | Acceptance Criteria |

|---|---|---|

| HPLC-UV | C18 column, 0.1% TFA/MeCN | ≥98.5% area |

| Ion Chromatography | Dionex ICS-5000, NaOH gradient | Cl⁻ content 19–21% |

| Karl Fischer | Coulometric titration | ≤0.5% H2O |

Analyse Chemischer Reaktionen

Key Reaction Steps

The compound is synthesized through multi-step processes involving cyclization, acylation, and salt formation:

Thiazole Ring Formation

-

Starting Material : Thiourea reacts with 4-chloroacetoacetyl chloride in methylene chloride at 5–10°C to form ethyl (2-aminothiazol-4-yl)acetate hydrochloride .

-

Mechanism : Thiourea undergoes nucleophilic attack on the α-carbon of 4-chloroacetoacetyl chloride, followed by cyclization to form the thiazole ring .

Piperidine Ring Functionalization

-

Intermediate : 4-Piperidone derivatives are synthesized by condensing 4-piperidone hydrochloride with aromatic aldehydes (e.g., benzaldehyde) in acetic acid under HCl gas .

-

Reaction Conditions :

Acylation and Final Product Formation

-

Coupling Reaction : The piperidine derivative (e.g., 3,5-dibenzylidene-piperidin-4-one) reacts with (2-aminothiazol-4-yl)-acetyl chloride hydrochloride in dichloromethane at 0–5°C using triethylamine as a base .

Critical Parameters

Yield Variation with Substituents

Data from 3,5-dibenzylidene-piperidin-4-one derivatives (Table 1) :

| Derivative | Substituent (R) | Yield (g) |

|---|---|---|

| 5a | Phenyl | 3.30 |

| 5c | 4-Fluorophenyl | 3.24 |

| 5e | 4-Chlorophenyl | 3.20 |

| 5h | 3,4-Dichlorophenyl | 4.20 |

| 5k | Thiophen-2-yl | 2.90 |

Electron-withdrawing groups (e.g., Cl, F) increase reaction efficiency due to enhanced electrophilicity of intermediates .

Stability and Purification

-

Crystallization : Pure α-form crystals are isolated by cooling the reaction mixture to 5–10°C for 10–15 hours .

-

Stability : The hydrochloride salt form prevents decarboxylation, enabling long-term storage at 2–8°C under inert atmosphere .

Mechanistic Insights

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1. Inhibition of Soluble Epoxide Hydrolase

Recent studies have highlighted the compound's effectiveness as a potent inhibitor of soluble epoxide hydrolase (sEH), an enzyme implicated in various inflammatory processes. The inhibition of sEH has been associated with anti-inflammatory effects, making this compound a candidate for treating conditions such as pain and inflammation .

2. Development of Analogs

The structural modifications of 2-(2-(Piperidin-4-yl)thiazol-4-yl)acetic acid have led to the synthesis of various analogs that exhibit enhanced pharmacological properties. These analogs are being evaluated for their efficacy in different therapeutic areas, including anti-cancer and anti-microbial activities .

Case Studies

1. Anti-inflammatory Studies

In a recent study published in Pharmaceuticals, researchers investigated the anti-inflammatory properties of 2-(2-(Piperidin-4-yl)thiazol-4-yl)acetic acid dihydrochloride through in vitro assays. The results indicated significant inhibition of pro-inflammatory cytokines, demonstrating its potential as a therapeutic agent for inflammatory diseases .

2. Pain Management Trials

Clinical trials are underway to assess the efficacy of this compound in managing chronic pain conditions. Preliminary results suggest that it may provide relief comparable to conventional analgesics but with fewer side effects, owing to its targeted action on the sEH pathway .

Wirkmechanismus

The mechanism of action of 2-(2-(Piperidin-4-yl)thiazol-4-yl)acetic acid dihydrochloride involves its interaction with specific molecular targets in biological systems. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The piperidine ring can enhance the compound’s binding affinity and specificity for its targets. These interactions can lead to various biological effects, such as antimicrobial or anti-inflammatory activities .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-(4-(Piperidin-4-yl)phenyl)acetic acid hydrochloride: This compound is similar in structure but has a phenyl group instead of a thiazole ring.

2-(Piperidin-4-yl)acetamides: These compounds share the piperidine moiety but differ in the acyl group attached to the nitrogen.

Uniqueness

2-(2-(Piperidin-4-yl)thiazol-4-yl)acetic acid dihydrochloride is unique due to the presence of both the thiazole and piperidine rings, which confer distinct chemical and biological properties

Biologische Aktivität

2-(2-(Piperidin-4-yl)thiazol-4-yl)acetic acid dihydrochloride is a compound with significant potential in medicinal chemistry, primarily due to its unique structural features combining thiazole and piperidine moieties. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula C10H14N2O2S2ClH and is characterized by a thiazole ring linked to a piperidine derivative. The presence of these heterocycles contributes to its biological activities, particularly in antimicrobial and anti-inflammatory contexts.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial efficacy of 2-(2-(Piperidin-4-yl)thiazol-4-yl)acetic acid dihydrochloride against various pathogenic microorganisms.

Table 1: Antimicrobial Efficacy

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0039 mg/mL |

| Escherichia coli | 0.025 mg/mL |

| Candida albicans | 32 µg/mL |

| Klebsiella pneumoniae | 512 µg/mL |

These results indicate strong antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus, with complete inhibition observed at low concentrations .

The mechanism underlying the antimicrobial activity of this compound involves disruption of bacterial cell wall synthesis and interference with protein synthesis pathways. The thiazole ring is believed to play a critical role in binding to bacterial enzymes, thereby inhibiting their function .

Case Studies and Research Findings

- Study on Antibacterial Properties : A comprehensive evaluation was conducted on various derivatives of piperidine and thiazole compounds, including 2-(2-(Piperidin-4-yl)thiazol-4-yl)acetic acid dihydrochloride. The study found that modifications in the piperidine ring significantly affected the antimicrobial potency, suggesting structure-activity relationships (SAR) that could guide future drug design .

- In Vivo Studies : In vivo experiments demonstrated that this compound exhibited significant anti-inflammatory effects in murine models, reducing edema and pain associated with inflammatory responses. The results suggest potential applications in treating inflammatory diseases .

- Molecular Docking Studies : Molecular docking simulations indicated that 2-(2-(Piperidin-4-yl)thiazol-4-yl)acetic acid dihydrochloride effectively binds to key targets involved in bacterial resistance mechanisms, such as DNA gyrase and other essential enzymes . This binding affinity underscores its potential as a lead compound for further development.

Q & A

Q. What are the recommended synthetic routes for preparing 2-(2-(Piperidin-4-yl)thiazol-4-yl)acetic acid dihydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves coupling a piperidin-4-yl precursor with a thiazole-acetic acid derivative. Nucleophilic aromatic substitution (e.g., using fluorinated aryl intermediates) or Pd-catalyzed cross-coupling may be employed. For example, analogous compounds (e.g., 2-(piperidin-4-yl)acetamides) are synthesized via reactions in polar aprotic solvents (DMSO/DMF) with KCO as a base at 100–130°C for 12–48 hours . Yield optimization requires pH control during workup (e.g., acidification to pH 4–5) and purification via silica column chromatography .

Q. Which analytical techniques are critical for characterizing the purity and structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm backbone structure and substituent positions (e.g., piperidine ring protons at δ 1.5–3.0 ppm, thiazole protons at δ 7.0–8.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., expected [M+H] for CHClNOS: ~343.04) .

- InChI Key/SMILES : Cross-referencing with databases (e.g., PubChem) ensures consistency in stereochemistry and salt form .

Advanced Research Questions

Q. How can researchers optimize reaction scalability while minimizing byproducts in dihydrochloride salt formation?

- Methodological Answer :

- Design of Experiments (DoE) : Apply fractional factorial designs to screen variables (e.g., solvent polarity, temperature, stoichiometry). For example, solvent choice (DMSO vs. DMF) significantly impacts reaction rate and byproduct formation in analogous syntheses .

- Process Control : Monitor HCl gas evolution during salt formation using inline FTIR or pH probes to ensure stoichiometric equivalence .

Q. What strategies resolve contradictions in biological activity data for analogs of this compound?

- Methodological Answer :

- Computational Modeling : Use density functional theory (DFT) to predict electronic effects of substituents (e.g., electron-withdrawing groups on thiazole may alter binding affinity). ICReDD’s reaction path search methods can correlate structural features with activity .

- Meta-Analysis : Compare datasets across studies with standardized assays (e.g., IC values under consistent pH/temperature) to isolate confounding variables .

Q. How does the dihydrochloride salt form affect stability under varying storage conditions?

- Methodological Answer :

- Accelerated Stability Testing : Expose samples to 40°C/75% RH for 6 months and analyze degradation via HPLC. Hydroscopicity of HCl salts may necessitate desiccated storage .

- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperature (e.g., >200°C for stable salts) to guide handling protocols .

Q. What structural modifications enhance solubility without compromising target binding?

- Methodological Answer :

- SAR Studies : Introduce polar groups (e.g., hydroxyl, carboxyl) to the acetic acid moiety while preserving the piperidine-thiazole core. For instance, 2-(1-(4-cyanophenyl)piperidin-4-yl)acetic acid derivatives show improved aqueous solubility without losing inhibitory activity .

- Co-Solvent Screening : Test solubility in PEG-water mixtures or cyclodextrin complexes to identify biocompatible formulations .

Q. How can researchers address challenges in purifying the dihydrochloride form from reaction mixtures?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.